molecular formula C13H11ClN4OS B7761560 1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one

1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one

Cat. No.: B7761560
M. Wt: 306.77 g/mol
InChI Key: KGVHOEBJTOEYQH-UHFFFAOYSA-N
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Description

1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one is a complex organic compound that features a pyrrole ring substituted with a thiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions on the thiazole and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate
  • 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine

Uniqueness

1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c14-8-3-1-7(2-4-8)9-6-20-13(17-9)11-10(19)5-18(16)12(11)15/h1-4,6H,5,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVHOEBJTOEYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1N)N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1N)N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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